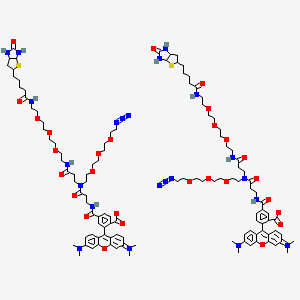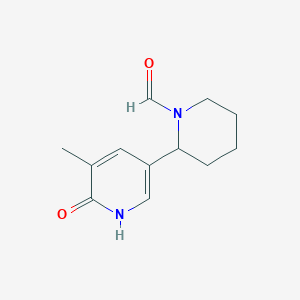
TAMRA-PEG4-Methyltetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG4-Methyltetrazine: is a compound that combines tetramethylrhodamine (TAMRA), a commonly used red fluorescent dye, with a methyltetrazine group. This compound is particularly useful in biological research for staining cells, tissues, biomarkers, or nanoparticles due to its peak fluorescence emission at 572-575 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA-PEG4-Methyltetrazine involves the conjugation of TAMRA with a PEG4 linker and a methyltetrazine group. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
PEGylation: The activated TAMRA is then reacted with a PEG4 linker to form TAMRA-PEG4.
Methyltetrazine Conjugation: Finally, the TAMRA-PEG4 is conjugated with methyltetrazine under mild conditions to form this compound
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions: : TAMRA-PEG4-Methyltetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) groups. This reaction is highly selective and does not require a catalyst or elevated temperatures .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) derivatives.
Conditions: The iEDDA reaction typically occurs under ambient conditions without the need for a catalyst
Major Products: : The major product of the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent adduct. This reaction is highly efficient and produces minimal by-products .
Wissenschaftliche Forschungsanwendungen
TAMRA-PEG4-Methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in fluorescence microscopy for imaging cells, tissues, and biomarkers.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications .
Wirkmechanismus
The mechanism of action of TAMRA-PEG4-Methyltetrazine involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise labeling and tracking of biomolecules. The fluorescence properties of TAMRA enable the visualization of these labeled molecules under a fluorescence microscope .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA-PEG4-Tetrazine: Similar in structure but lacks the methyltetrazine group.
Alexa Fluor® 555: Another red fluorescent dye with similar emission properties.
CF® 555 Dye: A spectrally similar dye used for similar applications
Uniqueness: : TAMRA-PEG4-Methyltetrazine is unique due to its combination of the TAMRA dye and the methyltetrazine group, which allows for rapid and selective bioorthogonal reactions. This makes it particularly useful for applications requiring high specificity and minimal background interference .
Eigenschaften
Molekularformel |
C42H45N7O8 |
|---|---|
Molekulargewicht |
775.8 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C42H45N7O8/c1-27-44-46-40(47-45-27)28-6-11-32(12-7-28)56-23-22-55-21-20-54-19-18-53-17-16-43-41(50)29-8-13-33(36(24-29)42(51)52)39-34-14-9-30(48(2)3)25-37(34)57-38-26-31(49(4)5)10-15-35(38)39/h6-15,24-26H,16-23H2,1-5H3,(H-,43,50,51,52) |
InChI-Schlüssel |
SPHPUTOWAPVULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=[N+](C)C)C=C5OC6=C4C=CC(=C6)N(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)


![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)




![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
